molecular formula C21H21NO4S B2939084 Fmoc-(4-s)-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid CAS No. 1932198-36-1

Fmoc-(4-s)-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid

Cat. No. B2939084
CAS RN: 1932198-36-1
M. Wt: 383.46
InChI Key: UPFXVBZXMLAMDX-GOSISDBHSA-N
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Description

Fmoc (9-fluorenylmethoxycarbonyl) is a protective group used in the synthesis of peptides . It’s used to protect the amino group during peptide synthesis, allowing for the selective formation of peptide bonds .


Synthesis Analysis

The synthesis of Fmoc-protected amino acids typically involves the activation of the carboxyl group of an amino acid and the protection of the amino group . The Fmoc group is base-labile, meaning it can be removed under basic conditions .


Molecular Structure Analysis

The molecular structure of Fmoc-protected amino acids includes the Fmoc group attached to the amino group of the amino acid . This protects the amino group from reacting until the Fmoc group is removed.


Chemical Reactions Analysis

In peptide synthesis, the Fmoc group is removed under basic conditions, allowing the amino group to react with the activated carboxyl group of another amino acid to form a peptide bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of Fmoc-protected amino acids are influenced by the Fmoc group. The Fmoc group is base-labile, meaning it can be removed under basic conditions .

Scientific Research Applications

Cross-Claisen Condensation

4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), built around a thiazole ring, mimic secondary protein structures like helices and β-sheets. Researchers developed a chemical route to these compounds, using cross-Claisen condensations between N-Fmoc-amino acids and sterically hindered compounds. This method, compatible with various amino acids, provides a versatile approach for introducing lateral chains into γ-amino acids (Mathieu et al., 2015).

Synthesis of NLO Oligomers

A study reported the preparation of a protected ω-secondary amino carboxylic acid monomer, containing a 4-dialkyl-amino-4'-(alkylsulfonyl)azobenzene nonlinear optical (NLO) chromophore. This process involved selective deprotection and coupling of protected monomers, illustrating the potential of Fmoc-protected amino acids in complex molecular synthesis (Huang et al., 2000).

Peptidomimetic Chemistry

Enantiopure Fmoc-protected morpholine-3-carboxylic acid was synthesized through a practical synthetic route, demonstrating full compatibility with solid-phase peptide synthesis. This highlights the role of Fmoc-amino acids in peptidomimetic chemistry (Sladojevich et al., 2007).

Development of Unnatural Amino Acids

Researchers developed an unnatural amino acid that mimics a tripeptide β-strand and forms β-sheetlike hydrogen-bonded dimers. This study underscores the utility of Fmoc-protected derivatives in peptide synthesis and the design of complex molecular structures (Nowick et al., 2000).

Synthesis of Functional Materials

A review explored the self-organization of Fmoc-modified amino acids and peptides, discussing their potential in various applications, including cell cultivation, drug delivery, and therapeutic properties. This underscores the significance of Fmoc-modified compounds in the development of functional materials (Tao et al., 2016).

Mechanism of Action

Target of Action

The compound is a derivative of the 9-fluorenylmethoxycarbonyl (fmoc) group, which is widely used in peptide synthesis . The Fmoc group acts as a temporary protecting group for the Nα-group of an activated incoming amino acid during peptide synthesis .

Mode of Action

The Fmoc group, including its derivatives like Fmoc-(4-s)-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid, plays a crucial role in the chemical formation of the peptide bond. It allows for the activation of the carboxyl group of an amino acid and the protection of the Nα-amino group . This protection is essential for the successful synthesis of peptides, including ones of significant size and complexity .

Biochemical Pathways

The Fmoc group and its derivatives are integral to the biochemical pathway of peptide synthesis. They enable the formation of peptide bonds, which are the links between amino acids in a peptide or protein . The Fmoc group is base-labile, meaning it can be removed under basic conditions, allowing for the next amino acid to be added to the growing peptide chain .

Result of Action

The primary result of the action of Fmoc-(4-s)-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid is the successful synthesis of peptides. By protecting the Nα-amino group of amino acids during synthesis, it allows for the formation of peptide bonds without unwanted side reactions . This leads to the creation of peptides of various sizes and complexities, which can have numerous biological functions depending on their amino acid sequence.

Action Environment

The efficacy and stability of Fmoc-(4-s)-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid, like other Fmoc derivatives, can be influenced by various environmental factors. These include the pH of the solution (as the Fmoc group is base-labile), the temperature, and the presence of other reactive groups or compounds . Careful control of these factors is essential for successful peptide synthesis.

Safety and Hazards

As with all chemicals, Fmoc-protected amino acids should be handled with care. Specific safety and hazard information would depend on the specific Fmoc-protected amino acid .

Future Directions

The use of Fmoc-protected amino acids in peptide synthesis is a well-established technique. Future research may focus on developing new protective groups or improving the methods for peptide synthesis .

properties

IUPAC Name

(4S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S/c1-21(2)22(18(12-27-21)19(23)24)20(25)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,23,24)/t18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPFXVBZXMLAMDX-GOSISDBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CS1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@H](CS1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-(4-s)-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid

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